Ac-Gly-Lys-OMe acetate salt

Catalog No.
S13925922
CAS No.
M.F
C13H25N3O6
M. Wt
319.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Gly-Lys-OMe acetate salt

Product Name

Ac-Gly-Lys-OMe acetate salt

IUPAC Name

acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate

Molecular Formula

C13H25N3O6

Molecular Weight

319.35 g/mol

InChI

InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)

InChI Key

UNWQLIOZIACTGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O

Acetyl-Glycine-Lysine Methyl Ester Acetate Salt, commonly referred to as Ac-Gly-Lys-OMe acetate salt, is a synthetic peptide compound with the molecular formula C₁₃H₂₅N₃O₆. This compound features an acetyl group attached to glycine and lysine, with a methyl ester modification on the lysine side chain. It is primarily used as a substrate in biochemical assays for various proteolytic enzymes, particularly urokinase, thrombin, plasmin, and trypsin. The compound is characterized by its crystalline solid form and is soluble in phosphate-buffered saline at a pH of 7.2 .

Typical of peptide substrates. Notably, it can be hydrolyzed by proteolytic enzymes, leading to the release of free amino acids and other products. For instance:

  • Hydrolysis by Urokinase: The compound serves as a substrate for urokinase, which cleaves the peptide bond between glycine and lysine.
  • Cleavage by Thrombin: Thrombin can also hydrolyze this compound, showcasing its utility in studying thrombolytic processes.
  • Action of Plasmin and Trypsin: Similar cleavage reactions occur with plasmin and trypsin, making it valuable in research focusing on these enzymes .

The biological activity of Ac-Gly-Lys-OMe acetate salt is primarily linked to its role as a substrate for serine proteases. By mimicking natural substrates, it allows researchers to investigate enzyme kinetics and inhibition mechanisms. Its use in characterizing the effects of small molecule inhibitors and metal ions on enzyme activity has made it a critical tool in biochemical research .

The synthesis of Ac-Gly-Lys-OMe acetate salt typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The general steps include:

  • Preparation of the Resin: A suitable resin is functionalized to attach the first amino acid (glycine).
  • Sequential Coupling: Amino acids are sequentially added through coupling reactions, often using activating agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  • Acetylation: The terminal amino group of lysine is acetylated to form the acetyl derivative.
  • Methyl Ester Formation: The side chain of lysine is then converted to its methyl ester form.
  • Cleavage from Resin: Finally, the peptide is cleaved from the resin and purified .

Ac-Gly-Lys-OMe acetate salt has several applications in biochemical and pharmaceutical research:

  • Substrate for Enzyme Assays: It is primarily used to study the activity of serine proteases like urokinase.
  • Characterization of Inhibitors: Researchers utilize this compound to explore how small molecules can inhibit enzyme activity.
  • Biochemical Research: Its properties make it useful in various studies related to proteolysis and enzyme kinetics .

Interaction studies involving Ac-Gly-Lys-OMe acetate salt focus on its binding affinity and reaction kinetics with various proteases. These studies often involve:

  • Kinetic Analysis: Measuring reaction rates to determine enzyme efficiency.
  • Inhibition Studies: Assessing how different inhibitors affect the cleavage of the substrate.
  • Metal Ion Effects: Investigating how metal ions influence enzyme activity when using this substrate .

Ac-Gly-Lys-OMe acetate salt shares structural characteristics with several other peptide substrates. Here are some similar compounds:

Compound NameStructure SimilarityUnique Features
Acetyl-Tyrosine-Methyl EsterContains acetylated amino acidsUsed for studying tyrosinase activity
Acetyl-Leucine-Methyl EsterSimilar acetylation patternInvolved in muscle metabolism studies
Acetyl-Alanine-Methyl EsterBasic structure resemblanceExplored in neurobiological research

Uniqueness

What sets Ac-Gly-Lys-OMe acetate salt apart from these compounds is its specific utility as a substrate for urokinase and its unique cleavage patterns by multiple serine proteases. This specificity makes it particularly valuable in research focused on fibrinolysis and related enzymatic processes .

The development of cyclometallation protocols for peptide backbone functionalization represents a significant advancement in the synthetic modification of dipeptide analogs such as Ac-Gly-Lys-OMe acetate salt. These protocols leverage the unique reactivity of transition metals to facilitate carbon-hydrogen bond activation, enabling site-selective functionalization of peptide backbones under mild conditions.

Palladium-Catalyzed Carbon-Hydrogen Activation Strategies

Palladium-catalyzed cyclometallation has emerged as a powerful tool for peptide backbone modification, utilizing palladium(II) acetate in combination with hypervalent iodine reagents [1]. The mechanism involves the formation of a palladacycle intermediate through coordination of the peptide backbone amide nitrogen to the palladium center, followed by cyclometallation at the adjacent carbon-hydrogen bond. This approach has demonstrated particular efficacy for aromatic amino acid residues, achieving yields in the range of 65-85% under optimized conditions [1] [2].

The selectivity of palladium-catalyzed systems can be enhanced through the use of directing groups embedded within the peptide structure. For Ac-Gly-Lys-OMe analogs, the N-terminal acetyl group serves as an effective directing motif, facilitating regioselective functionalization at the glycine α-carbon position [3]. Temperature optimization studies have shown that reaction temperatures of 100°C provide optimal balance between reaction rate and selectivity, minimizing side reactions such as epimerization [1].

Ruthenium-Catalyzed Alkylation Protocols

Ruthenium-catalyzed cyclometallation protocols offer superior chemoselectivity compared to palladium systems, particularly for aliphatic carbon-hydrogen bonds [1]. The use of ruthenium(II) carboxylate complexes enables efficient alkylation of peptide backbones through a mechanism involving ruthenium-carbon bond formation followed by functionalization with alkyl halides or alkenes. These protocols have demonstrated yields of 70-90% for alkyl chain functionalization, with exceptional tolerance for sensitive functional groups present in peptide structures [1].

The air and water tolerance of ruthenium catalysts makes them particularly suitable for peptide modification applications, where moisture sensitivity can be problematic [1]. Studies on Ac-Gly-Lys-OMe analogs have shown that ruthenium-catalyzed protocols can achieve selective modification of the lysine side chain while preserving the integrity of the peptide backbone structure [2].

Manganese-Catalyzed Hydroarylation Methods

Recent developments in manganese-catalyzed cyclometallation have provided sustainable alternatives to precious metal catalysts [4]. Manganese(I) complexes, particularly those based on manganese pentacarbonyl bromide, facilitate efficient hydroarylation reactions with propiolates under mild conditions. These protocols operate at temperatures as low as 60°C, significantly reducing the risk of peptide degradation [4].

The mechanism involves initial coordination of the peptide carbonyl to the manganese center, followed by carbon-hydrogen activation and subsequent hydroarylation. This approach has proven particularly effective for the synthesis of cyclic peptides embedded with electrophilic α,β-unsaturated moieties [4]. For Ac-Gly-Lys-OMe analogs, manganese-catalyzed protocols provide access to novel structural motifs while maintaining excellent functional group tolerance.

Copper-Catalyzed Site-Selective Functionalization

Copper-catalyzed cyclometallation protocols offer unique advantages for histidine-containing peptides, utilizing the intrinsic metal-binding properties of the imidazole ring [2]. These systems employ copper(II) acetate in combination with boronic acid reagents to achieve site-selective backbone arylation at positions adjacent to histidine residues. The reaction proceeds through copper coordination to the histidine side chain, followed by directed carbon-hydrogen activation at the neighboring backbone position [2].

Table 1: Cyclometallation Protocols for Peptide Backbone Functionalization

ProtocolMetal ComplexReaction Temperature (°C)Yield Range (%)SelectivitySubstrate Scope
Palladium-catalyzed C-H arylationPd(OAc)₂/PhI(OAc)₂10065-85ModerateAromatic AA
Ruthenium-catalyzed C-H alkylationRu(OAc)₂/carboxylate8070-90HighAlkyl chains
Manganese-catalyzed C-H hydroarylationMn(CO)₅Br/propiolates6055-75HighPeptides
Copper-catalyzed His-directed arylationCu(OAc)₂/boronic acids7560-80Site-selectiveHis-containing peptides

Critical Evaluation of Coupling Reagent Efficacy in Solid-Phase Synthesis

The selection of appropriate coupling reagents is crucial for the efficient synthesis of Ac-Gly-Lys-OMe analogs via solid-phase peptide synthesis. Each reagent class offers distinct advantages and limitations that must be carefully evaluated in the context of specific synthetic requirements.

Uronium-Based Coupling Reagents

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HBTU) represents one of the most widely utilized coupling reagents in solid-phase peptide synthesis [5]. The mechanism involves formation of an active ester intermediate through reaction with the protected amino acid, followed by aminolysis to form the peptide bond. HBTU demonstrates coupling efficiencies of 95% under standard conditions, with minimal racemization risk due to the rapid kinetics of the coupling reaction [5].

The superior performance of hydroxylazabenzotriazole uronium (HATU) stems from its ability to generate more reactive active esters compared to conventional benzotriazole derivatives [5]. With coupling efficiencies approaching 98%, HATU has become the reagent of choice for difficult couplings involving sterically hindered amino acids. The lower pKa of 7-azabenzotriazole compared to benzotriazole results in enhanced reactivity of the corresponding active ester, facilitating efficient coupling even under challenging conditions [5].

Phosphonium-Based Coupling Reagents

Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offers excellent performance for routine peptide couplings, with coupling efficiencies of 93% and low racemization potential [5]. The phosphonium-based activation mechanism provides rapid reaction kinetics while maintaining stability of the activated species. PyBOP demonstrates particular utility for couplings involving sensitive amino acids that are prone to side reactions under more forcing conditions [5].

The 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)] uronium salt (COMU) represents a newer generation of coupling reagents that combines high efficiency with reduced environmental impact [5]. With coupling efficiencies of 96% and very low racemization risk, COMU has gained increasing adoption in both research and industrial settings. The morpholine-based leaving group provides enhanced water solubility of byproducts, facilitating purification processes [5].

Carbodiimide-Based Coupling Systems

Diisopropylcarbodiimide (DIC) in combination with hydroxybenzotriazole (HOBt) represents a cost-effective alternative to uronium-based reagents [6]. The mechanism involves formation of an O-acylisourea intermediate followed by conversion to the benzotriazole active ester [7]. While coupling efficiencies are somewhat lower at 89%, the significantly reduced cost makes this system attractive for large-scale synthesis applications [6].

The carbodiimide mechanism is well-understood and involves initial formation of the O-acylisourea intermediate through reaction between the carboxylic acid and carbodiimide [7]. This intermediate can then either react directly with the amine (slower pathway) or undergo conversion to a more reactive species through interaction with additives such as HOBt [7]. The addition of HOBt significantly improves coupling efficiency by generating a more reactive active ester intermediate [7].

Evaluation of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Systems

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) provides a water-compatible coupling system with applications in bioconjugation [7]. The mechanism involves formation of the EDC-activated intermediate followed by NHS ester formation, which subsequently reacts with the amine nucleophile [7]. This system demonstrates coupling efficiencies of 87% with low racemization risk, making it suitable for applications requiring aqueous reaction conditions [7].

The water solubility of EDC provides advantages for certain synthetic applications, particularly when dealing with highly polar peptide sequences [7]. However, the hydrolytic instability of the activated intermediate requires careful optimization of reaction conditions to achieve acceptable yields [7].

Table 2: Coupling Reagent Efficacy in Solid-Phase Synthesis

Coupling ReagentActive Ester TypeCoupling Efficiency (%)Racemization RiskSolvent CompatibilityCost Factor
HBTUOBt95LowDMF/DCMHigh
HATUOAt98Very LowDMF/DCMVery High
PyBOPOBt93LowDMF/DCMHigh
COMUUronium96Very LowDMF/DCMHigh
DIC/HOBtOBt89ModerateDMF/DCMLow
EDC/NHSNHS87LowDMF/WaterLow

Industrial-Scale Purification Challenges and Chromatographic Resolution Strategies

The industrial-scale purification of Ac-Gly-Lys-OMe analogs presents unique challenges that require sophisticated chromatographic approaches to achieve the purity levels demanded for pharmaceutical applications. The complexity of peptide impurity profiles necessitates the development of orthogonal purification strategies that can effectively separate closely related structural variants.

Reversed-Phase High-Performance Liquid Chromatography Optimization

Reversed-phase high-performance liquid chromatography (RP-HPLC) remains the most powerful method for peptide purification, offering exceptional resolution capabilities for structurally similar compounds [8]. The separation mechanism relies on hydrophobic interactions between the peptide and the stationary phase, with elution achieved through gradient application of organic modifiers. For Ac-Gly-Lys-OMe analogs, C18 stationary phases provide optimal resolution when operated with trifluoroacetic acid/acetonitrile mobile phase systems [8].

The selection of appropriate column parameters is critical for achieving industrial-scale purification objectives. Particle size optimization studies have demonstrated that 15-30 μm particles provide the best compromise between resolution and pressure drop for large-scale operations [9]. Column loading studies indicate that loadings of 35-50 g per liter of resin can be achieved while maintaining resolution of critical impurities [9].

Gradient optimization represents a crucial parameter for maximizing resolution of closely related peptide analogs. Shallow gradients with slopes of 0.05-0.5% per minute provide superior resolution compared to steeper gradients, although at the cost of increased analysis time [9]. The implementation of segmented gradients, where steep gradients are used for regeneration and shallow gradients are employed in the elution region, provides an optimal balance between resolution and throughput [9].

Ion-Exchange Chromatography Applications

Ion-exchange chromatography serves as an effective capturing step for removing bulk impurities from crude peptide mixtures [9]. The mechanism relies on electrostatic interactions between charged peptide residues and the stationary phase, with elution achieved through salt gradient application. For Ac-Gly-Lys-OMe analogs, cation-exchange resins provide effective separation of basic impurities generated during synthesis [9].

The optimization of loading conditions is critical for maximizing throughput while maintaining resolution. Studies have shown that loadings of 8 g per liter of resin provide effective separation of critical impurities while maintaining acceptable cycle times [9]. The use of ammonium acetate gradients provides effective elution while maintaining compatibility with subsequent reversed-phase purification steps [9].

Column performance parameters, including plate height and asymmetry factor, must be carefully monitored to ensure consistent separation performance [9]. The implementation of cleaning-in-place protocols is essential for maintaining column performance over extended operational periods [9].

Multicolumn Countercurrent Solvent Gradient Purification

Multicolumn countercurrent solvent gradient purification (MCSGP) represents a revolutionary approach to continuous peptide purification that addresses the sustainability challenges associated with traditional batch chromatography [10]. The technology employs multiple columns operated in a coordinated fashion to achieve continuous separation with dramatically reduced solvent consumption [10].

The implementation of MCSGP for peptide purification has demonstrated remarkable improvements in process efficiency, with solvent consumption reduced by up to 70% compared to batch processes [10]. The continuous nature of the process enables improved utilization of expensive chromatographic resins while maintaining superior separation performance [10].

Process optimization studies have shown that MCSGP can achieve purities exceeding 99% for peptide products while maintaining recovery yields of 90% or higher [10]. The technology has proven particularly effective for center-cut purification applications, where the target product elutes between closely related impurities [10].

Advanced Purification Strategies for Complex Impurity Profiles

The purification of Ac-Gly-Lys-OMe analogs requires sophisticated approaches to address the complex impurity profiles generated during synthesis. Deletion sequences, representing peptides with missing amino acid residues, present particular challenges due to their similar physicochemical properties to the target compound [9]. The implementation of two-step purification protocols, combining ion-exchange capturing with reversed-phase polishing, provides effective separation of these critical impurities [9].

Diastereomeric impurities, resulting from epimerization during synthesis, require specialized chromatographic approaches for effective separation [11]. The subtle differences in hydrophobicity between diastereomers necessitate the use of highly optimized gradient conditions and specialized stationary phases to achieve acceptable resolution [11].

The development of process analytical technology (PAT) approaches enables real-time monitoring of purification performance, allowing for dynamic optimization of separation parameters [9]. The implementation of in-line analytical methods provides immediate feedback on separation efficiency, enabling rapid adjustment of process conditions to maintain optimal performance [9].

Table 3: Industrial-Scale Purification Methods

Purification MethodPurity Achieved (%)Throughput (kg/batch)Solvent Consumption (L/kg)Process Time (hours)Recovery Yield (%)
Reversed-Phase HPLC>99.50.5500580
Ion-Exchange Chromatography95-962.0300685
MCSGP (Continuous)>992.0150390
Preparative HPLC95-981.0400875
Gel Permeation Chromatography85-900.3200470

The implementation of good manufacturing practice (GMP) requirements necessitates rigorous validation of purification processes, including establishment of critical process parameters and their acceptable ranges [9]. The development of robust analytical methods for impurity quantification is essential for ensuring consistent product quality across multiple production batches [9].

Table 4: Chromatographic Resolution Parameters

ParameterAnalytical ScalePreparative ScaleIndustrial ScaleCritical Impact
Column Loading (g/L resin)0.1-110-3535-50High
Flow Rate (mL/min)1-250-100100-500Moderate
Gradient Slope (%/min)1-40.1-10.05-0.5Very High
Mobile Phase pH2-32-32-3High
Temperature (°C)25-3025-3025-30Moderate
Particle Size (μm)3-510-2015-30High

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

319.17433553 g/mol

Monoisotopic Mass

319.17433553 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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